Acetoacetic acid

Overview

Description

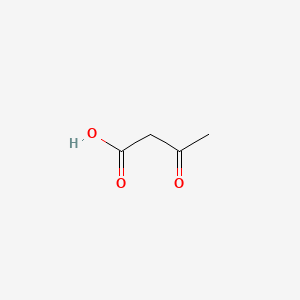

Acetoacetic acid, also known as 3-oxobutanoic acid, is an organic compound with the formula CH₃COCH₂COOH. It is the simplest beta-keto acid and is known for its instability. This compound is a weak acid and is commonly found in its conjugate base form, acetoacetate, under physiological conditions . This compound plays a significant role in various biochemical processes, including ketone body metabolism.

Preparation Methods

Acetoacetic acid can be synthesized through several methods. One common method involves the hydrolysis of diketene. The esters of this compound are produced via reactions between diketene and alcohols, and the acid itself can be prepared by the hydrolysis of these esters . Industrially, this compound is generated at low temperatures (around 0°C) and used immediately due to its instability .

Chemical Reactions Analysis

Acetoacetic acid undergoes various chemical reactions, including:

Decarboxylation: this compound readily decarboxylates to form acetone and carbon dioxide.

Esterification: The acid can react with alcohols to form esters, such as ethyl acetoacetate.

Keto-enol tautomerism: This compound displays keto-enol tautomerism, with the enol form being stabilized by conjugation and intramolecular hydrogen bonding.

Common reagents used in these reactions include strong bases like sodium ethoxide for deprotonation and alkyl halides for nucleophilic substitution . Major products formed from these reactions include substituted ketones and esters .

Scientific Research Applications

Introduction to Acetoacetic Acid

This compound is synthesized in the liver during ketogenesis, particularly when carbohydrate intake is low. It serves as an alternative energy source during periods of fasting or metabolic stress and plays a crucial role in energy metabolism by providing fuel for the brain and muscles when glucose is scarce .

Healthcare and Pharmaceuticals

Neuroprotection

this compound has been studied for its neuroprotective properties, particularly in protecting hippocampal neurons against glutamate-induced toxicity. Research indicates that it can mitigate neuronal damage in conditions associated with energy failure, such as hypoglycemia and ischemia .

Diabetes Management

In diabetic conditions, this compound levels can rise significantly, providing insights into metabolic states like ketoacidosis. Its measurement is essential for diagnosing diabetic and alcoholic ketoacidosis, highlighting its clinical relevance in managing diabetes .

Muscle Metabolism

this compound influences muscle metabolism by activating AMP-activated protein kinase (AMPK), which enhances fatty acid oxidation and glucose uptake in muscle cells. This action is particularly beneficial in obesity-related metabolic disorders .

Biochemical Research

Metabolic Studies

Research involving this compound has explored its role in metabolic pathways, particularly its effect on energy metabolism in skeletal muscles. Long-term supplementation studies have shown that it can enhance mitochondrial biogenesis and slow-twitch muscle fiber proliferation .

Biomarkers in Metabolomics

this compound is increasingly recognized as a biomarker in metabolomic studies aimed at understanding metabolic syndromes and precision medicine applications. Its concentration can indicate various metabolic states and health conditions .

Chemical Synthesis

Precursor for Pharmaceuticals

this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form esters and anhydrides makes it valuable in producing active pharmaceutical ingredients (APIs) .

Production of Polymers

In the industrial sector, this compound is utilized in the production of vinyl acetate monomer (VAM), which is essential for manufacturing polyvinyl acetate (PVA) and other polymers used in adhesives and coatings .

Case Studies

Mechanism of Action

Acetoacetic acid exerts its effects primarily through its role in ketone body metabolism. It is produced in the liver from acetyl-CoA and can be converted into acetone or beta-hydroxybutyrate . Acetoacetate is released into the bloodstream and utilized by tissues such as the heart and brain as an energy source during periods of low glucose availability . The compound’s mechanism involves enzymatic reactions, including the transfer of CoA groups and subsequent breakdown into acetyl-CoA molecules that enter the citric acid cycle .

Comparison with Similar Compounds

Acetoacetic acid is often compared with other ketone bodies, such as beta-hydroxybutyric acid and acetone. While this compound and beta-hydroxybutyric acid are true ketone bodies, acetone is a byproduct of their metabolism . Beta-hydroxybutyric acid is more stable and serves as a major energy source during ketosis, whereas this compound is less stable and more reactive . The unique keto-enol tautomerism of this compound distinguishes it from other similar compounds .

Similar compounds include:

- Beta-hydroxybutyric acid

- Acetone

- Acetylacetic acid

This compound’s instability and reactivity make it a valuable intermediate in various biochemical and industrial processes .

Biological Activity

Acetoacetic acid (AcAc), a ketone body and a weak beta-keto acid, plays a significant role in energy metabolism, particularly during states of fasting or impaired glucose metabolism. It is produced in the liver from acetyl-CoA and serves as a crucial substrate for various metabolic pathways. This article explores the biological activity of this compound, highlighting its metabolic functions, implications in health and disease, and relevant research findings.

Metabolic Pathways

This compound is primarily produced in the mitochondrial matrix of hepatocytes through the breakdown of fatty acids. Its synthesis is increased under conditions such as fasting, prolonged exercise, or diabetes mellitus, where glucose availability is low. This compound can be converted into other ketone bodies, namely beta-hydroxybutyrate and acetone, which are utilized by peripheral tissues for energy production.

Key Reactions Involving this compound

- Formation from Acetyl-CoA :

- Conversion to Beta-Hydroxybutyrate :

Biological Functions

- Energy Production : this compound is an important energy source for various tissues, including the heart and brain, particularly during periods of low glucose availability.

- Regulation of Metabolism : It plays a role in regulating glucose metabolism and fatty acid oxidation. Elevated levels of acetoacetate can signal the body to switch from glucose to fat metabolism.

- Impact on Lipid Metabolism : this compound influences lipoprotein metabolism by affecting the assembly of very low-density lipoprotein (VLDL) in hepatocytes.

Case Study: Oxidative Stress and VLDL Assembly

A study conducted on bovine hepatocytes demonstrated that this compound induces oxidative stress, which inhibits VLDL assembly. The treatment with acetoacetate decreased the expression of key proteins involved in lipid metabolism, leading to increased triglyceride accumulation in liver cells. The addition of N-acetylcysteine (an antioxidant) alleviated these effects, suggesting a potential therapeutic approach to manage fatty liver conditions in dairy cows .

| Parameter | Control Group | AcAc Treatment Group | NAC Co-Treatment Group |

|---|---|---|---|

| Triglyceride Accumulation (mg/dL) | 150 | 300 | 180 |

| SOD Activity (U/mg protein) | 5 | 2 | 4 |

| MDA Content (nmol/mg protein) | 1.5 | 4 | 2 |

Clinical Implications in Diabetic Ketoacidosis

In clinical settings, this compound is measured to diagnose diabetic ketoacidosis (DKA). A study compared urinary acetoacetate measurement with blood levels of beta-hydroxybutyrate for diagnosing DKA. The findings indicated that while both methods are effective, blood measurements provide faster and more reliable results .

Q & A

Basic Research Questions

Q. How can acetoacetic acid be synthesized and stabilized for experimental use?

this compound is synthesized via hydrolysis of ethyl acetoacetate followed by acidification of the anion. Due to its instability (half-life of 140 minutes at 37°C in aqueous acidic conditions), it must be generated at 0°C and used immediately. Stabilization requires maintaining low temperatures, inert atmospheres, and rapid utilization in downstream reactions. Its decomposition to acetone and CO₂ can be monitored via gas chromatography or infrared spectroscopy .

Q. What experimental controls are critical when studying this compound’s reactivity in enzymatic assays?

Key controls include:

- pH buffers to maintain physiological conditions (e.g., pH 7.4 for mitochondrial studies).

- Temperature regulation (e.g., 37°C for mammalian enzyme activity).

- Use of enzyme inhibitors (e.g., sodium fluoride to block phosphatases) to isolate specific pathways.

- Quantification of acetone and CO₂ via headspace gas analysis to track decomposition .

Q. How can researchers resolve contradictory data on this compound’s stability in different ionic forms?

The acid form (pKa 3.77) decomposes 50× faster than its conjugate base. Discrepancies arise from pH variations in experimental setups. To resolve this:

- Standardize buffer systems (e.g., phosphate vs. Tris buffers).

- Measure decomposition kinetics using UV-Vis spectroscopy (absorbance at 245 nm for acetoacetate).

- Validate findings against thermodynamic models accounting for pH-dependent equilibrium .

Advanced Research Questions

Q. What methodologies are optimal for tracking this compound’s role in ketosis and metabolic flux?

Use isotopic tracing (e.g., ¹³C-labeled acetoacetate) coupled with mass spectrometry to monitor metabolic pathways in vivo. In vitro, employ hepatocyte cultures with fatty acid overload to simulate ketogenic conditions. Measure acetoacetate:β-hydroxybutyrate ratios via enzymatic assays (e.g., β-hydroxybutyrate dehydrogenase) to assess redox state .

Q. How can this compound’s transient intermediates be detected in biological matrices?

Advanced techniques include:

- LC-MS/MS : Quantify acetoacetate and acetone with deuterated internal standards.

- NMR spectroscopy : Identify short-lived intermediates (e.g., enol tautomers) at low temperatures.

- Microelectrode arrays : Real-time monitoring of CO₂ release in cellular models .

Q. What experimental designs mitigate interference from this compound’s spontaneous decarboxylation in kinetic studies?

- Use stopped-flow techniques to capture rapid reactions.

- Compare enzymatic vs. non-enzymatic decarboxylation rates (e.g., bacterial this compound decarboxylase vs. thermal decomposition).

- Apply Arrhenius plots to differentiate activation energies of pathways .

Q. How can computational models predict this compound’s behavior in complex biological systems?

Molecular dynamics simulations using software like GROMACS can model its interaction with enzymes (e.g., acetyl-CoA acetyltransferase). Density functional theory (DFT) calculations predict tautomeric stability and reaction barriers. Validate models with experimental pKa and half-life data .

Q. Methodological Challenges and Solutions

Q. What strategies distinguish this compound from structurally similar ketone bodies (e.g., 3-hydroxybutyric acid) in analytical workflows?

- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.

- Enzymatic specificity : Leverage 3-hydroxybutyrate dehydrogenase, which does not act on acetoacetate.

- Chemical derivatization : Convert acetoacetate to stable hydrazones for GC-MS analysis .

Q. How should researchers formulate hypotheses when investigating this compound’s dual roles as a metabolite and toxin?

Develop testable hypotheses grounded in metabolic context:

- Example: “Elevated acetoacetate in diabetic ketoacidosis directly inhibits mitochondrial Complex I via thioester formation.”

- Experimental validation: Measure ROS production and ATP synthesis in isolated mitochondria treated with acetoacetate .

Q. What criteria ensure robust research questions for this compound studies?

Align questions with measurable outcomes:

- Specificity : “How does pH modulate this compound’s decarboxylation rate in renal proximal tubule cells?”

- Feasibility : Ensure access to tools (e.g., fluorescent probes for real-time pH monitoring).

- Novelty : Address gaps in kinetic data or unexplored tissue-specific metabolism .

Q. Data Interpretation and Reporting

Q. How should contradictory findings on this compound’s enzyme inhibition be presented?

- Contextualize results with methodological details (e.g., enzyme source, substrate concentration).

- Perform meta-analyses using platforms like RevMan to identify bias or heterogeneity.

- Discuss limitations (e.g., in vitro vs. in vivo relevance) in the discussion section .

Q. What statistical approaches are appropriate for time-series data on this compound degradation?

Apply non-linear regression to fit first-order decay models. Use Kaplan-Meier survival analysis for comparative studies (e.g., stabilization additives). Report confidence intervals and effect sizes to quantify uncertainty .

Properties

IUPAC Name |

3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHALXBUFZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202441 | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-50-4 | |

| Record name | Acetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36.5 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.